molecular formula C20H17NO B11175599 N-(4-methylphenyl)biphenyl-4-carboxamide

N-(4-methylphenyl)biphenyl-4-carboxamide

Cat. No.: B11175599
M. Wt: 287.4 g/mol
InChI Key: UEFBHCAKUIKKLI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides It is characterized by the presence of a biphenyl core structure with a carboxamide group attached to one of the phenyl rings and a methyl-substituted phenyl group attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted biphenyl derivatives.

Scientific Research Applications

N-(4-methylphenyl)biphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and potentially exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)biphenyl-4-carboxamide is unique due to its biphenyl core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H17NO/c1-15-7-13-19(14-8-15)21-20(22)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,21,22)

InChI Key

UEFBHCAKUIKKLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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